molecular formula C12H14N4OS2 B5490492 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(2-phenylethyl)acetamide

2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(2-phenylethyl)acetamide

Cat. No. B5490492
M. Wt: 294.4 g/mol
InChI Key: OCVZFXCXGSQYBQ-UHFFFAOYSA-N
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Description

The compound “2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(2-phenylethyl)acetamide” is a derivative of 2,5-diamino-1,3,4-thiadiazole . It is a complex organic compound that has potential applications in various fields of chemistry and medicine .


Synthesis Analysis

The synthesis of this compound involves a series of reactions starting from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide . The process is efficient and results in high isolated yields .


Molecular Structure Analysis

The molecular structure of this compound has been studied using various techniques. For instance, molecular docking simulations have been performed using AutoDock4 . These simulations involve docking the synthesized compound and standard inhibitors into the crystal structure of specific enzymes .


Chemical Reactions Analysis

The compound has been evaluated for its urease inhibitor activities . The urease inhibitory activity of the compound was compared with that of thiourea and hydroxyurea, standard inhibitors . The results indicated that the synthesized compounds could interact well with the active site of the urease enzyme .


Physical And Chemical Properties Analysis

The compound is a derivative of 2,5-diamino-1,3,4-thiadiazole, which is a colorless crystal or white crystalline powder with weak alkalinity . It is slightly soluble in water and soluble in alcohol and ether solvents .

Mechanism of Action

The mechanism of action of this compound is primarily based on its interaction with the active site of the urease enzyme . Urease is a nickel-containing enzyme that catalyzes the conversion of urea to ammonia and carbon dioxide . The compound’s inhibitory activity against this enzyme makes it a potential candidate for the treatment of infections caused by Helicobacter pylori .

Safety and Hazards

As an organic compound, it should be handled according to general laboratory safety procedures to avoid inhalation, ingestion, or skin contact . In case of accidental ingestion or inhalation, medical treatment should be sought . During storage and handling, it should be kept away from oxidizing agents to prevent dangerous reactions .

Future Directions

The compound has shown promising results in inhibiting the urease enzyme, making it a potential candidate for the treatment of infections caused by Helicobacter pylori . Future research could focus on further evaluating its inhibitory activity and exploring its potential applications in other areas of medicine and chemistry .

properties

IUPAC Name

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4OS2/c13-11-15-16-12(19-11)18-8-10(17)14-7-6-9-4-2-1-3-5-9/h1-5H,6-8H2,(H2,13,15)(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCVZFXCXGSQYBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CSC2=NN=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide

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